Methyl2-sulfinopropanoate
Description
Methyl 2-sulfinopropanoate (C₄H₈O₃S) is an organosulfur compound featuring a sulfinate (-SO₂⁻) functional group esterified with a methyl group and attached to a propanoate backbone. It is utilized in organic synthesis as a chiral auxiliary or catalyst in asymmetric reactions due to its ability to induce stereoselectivity. Its reactivity is influenced by the electron-withdrawing nature of the sulfinyl group, which enhances the electrophilicity of adjacent carbons.
Properties
Molecular Formula |
C4H8O4S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-methoxy-1-oxopropane-2-sulfinic acid |
InChI |
InChI=1S/C4H8O4S/c1-3(9(6)7)4(5)8-2/h3H,1-2H3,(H,6,7) |
InChI Key |
GFZXJHXGWNZHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-sulfinopropanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 2-sulfanylpropanoate using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-sulfinopropanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Various substituted sulfinates depending on the nucleophile used.
Scientific Research Applications
Methyl2-sulfinopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-sulfinopropanoate involves its reactivity with various nucleophiles and electrophiles. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Key Differences :
- Oxidation State: Sulfinates (-SO₂⁻) are less oxidized than sulfonates (-SO₃⁻), making methyl 2-sulfinopropanoate more reactive in redox and nucleophilic substitution reactions.
- Solubility: The sodium sulfonate salt is water-soluble due to ionic character, whereas methyl sulfinopropanoate, as an ester, is likely soluble in organic solvents.
- Synthetic Utility : Sulfinates are pivotal in asymmetric synthesis, while sulfonates are used as stabilizers or counterions in industrial processes .
Comparison with Other Sulfur-Containing Compounds
Research Findings :
- Sulfinates like methyl 2-sulfinopropanoate are critical in forming enantiomerically pure compounds, a property absent in sulfonates due to their lack of chiral centers .
- Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are preferred in aqueous formulations, whereas sulfinates require anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
